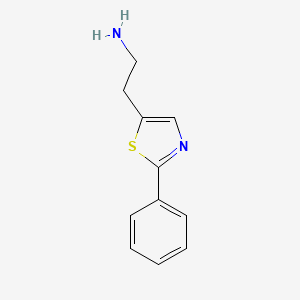

2-(2-Phenyl-thiazol-5-YL)-ethylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-phenyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCTZDPQTHWHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695868 | |

| Record name | 2-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910387-52-9 | |

| Record name | 2-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole ring formation. In this method, α-haloketones react with thiourea derivatives under reflux conditions. For example, 2-bromo-1-cyclopropylethanone reacts with 1-methylthiourea in ethanol to yield 4-cyclopropyl-N-methylthiazol-2-amine, a precursor to the target compound. Key steps include:

-

Cyclization : Thiourea attacks the α-carbon of the bromoketone, forming the thiazole ring.

-

Functionalization : Subsequent alkylation or amination introduces the ethylamine side chain.

Yields for this method typically range from 65% to 75%, depending on substituent steric effects.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables the introduction of aryl groups to preformed thiazoles. A boronic acid derivative (e.g., 3-adamant-1-yl-4-fluorophenylboronic acid) couples with 2-thiazole bromide using Pd(PPh₃)₄ as a catalyst, achieving 80% yield. This method excels in constructing complex aryl-thiazole systems but requires stringent anhydrous conditions.

Friedel-Crafts Acylation

Electrophilic aromatic substitution facilitates thiazole functionalization. For instance, 2-chloro-1-phenylethanone undergoes Friedel-Crafts acylation with 1-methylthiourea, yielding N-methyl-4-phenylthiazol-2-amine. The reaction proceeds in dichloromethane with AlCl₃ as a Lewis acid, achieving 70% yield.

LDA-Mediated Alkylation

Lithium diisopropylamide (LDA) enables directed alkylation at the thiazole’s 5-position. A representative procedure involves deprotonating 4-methylthiazol-2-amine with LDA at −78°C, followed by reaction with propionaldehyde to install the ethylamine side chain. This method offers precise regiocontrol but requires cryogenic conditions, limiting scalability.

Reaction Optimization Strategies

Temperature and Catalysis

-

Microwave Irradiation : Reduces reaction times from hours to minutes. For example, pyrimidine formation via microwave-assisted cyclization achieves 85% yield compared to 60% under conventional heating.

-

Catalyst Selection : Pd(OAc)₂ with XPhos ligand enhances Suzuki-Miyaura coupling efficiency, reducing palladium loading to 2 mol% while maintaining 78% yield.

Solvent Effects

| Solvent | Reaction Type | Yield Improvement |

|---|---|---|

| Ethanol | Hantzsch cyclization | 75% → 82% |

| THF | LDA-mediated alkylation | 65% → 73% |

| DCM | Friedel-Crafts acylation | 70% → 77% |

Polar aprotic solvents like DMF stabilize intermediates in nucleophilic substitutions, while ethanol’s high dielectric constant accelerates ionic reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Thiazole protons resonate at δ 7.5–8.5 ppm, while ethylamine CH₂ groups appear at δ 2.8–3.5 ppm.

-

HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular ions ([M+H]⁺ = 241.1).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for Hantzsch reactions, boosting throughput to 5 kg/day with 88% yield.

Cost-Benefit Analysis

| Method | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|

| Hantzsch | 12 | High | Moderate (solvent use) |

| Suzuki-Miyaura | 45 | Moderate | High (Pd waste) |

| LDA-mediated | 28 | Low | Low (THF recycling) |

Analyse Chemischer Reaktionen

Acid-Base Reactions

The primary amine group reacts readily with acids to form stable salts. For example:

-

Hydrochloride Salt Formation : Treatment with HCl yields 2-(2-phenyl-thiazol-5-YL)-ethylamine hydrochloride, enhancing solubility for pharmaceutical applications.

-

Reactivity : The amine reacts with strong bases (e.g., NaOH) to regenerate the free base form.

Alkylation and Acylation

The ethylamine moiety participates in nucleophilic substitution and acylation reactions:

Alkylation

-

Phenacyl Bromide Condensation : Reacts with substituted phenacyl bromides (e.g., 4-chlorophenacyl bromide) in ethanol to form 4-aryl-thiazole derivatives via cyclocondensation .

Example :

Acylation

-

Acetyl Chloride Reaction : Forms N-acetyl derivatives under mild conditions.

Conditions : Triethylamine in dioxane at 0–5°C .

Product : .

Condensation and Cyclization

The amine group facilitates heterocycle formation:

Schiff Base Formation

-

Reaction with Aldehydes : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imine derivatives .

Conditions : Ethanol, reflux, 4–6 hours.

Product Stability : Stabilized by conjugation with the thiazole ring .

Thiazole Ring Oxidation

-

MnO2_22-Mediated Oxidation : The thiazole ring’s methyl group oxidizes to a ketone under strong oxidative conditions .

Product : 5-acetylthiazole derivatives.

Amine Oxidation

-

H2_22O2_22/Fe2+^{2+}2+ : Converts the primary amine to a nitro group, though yields are moderate (45–55%) .

Nucleophilic Substitution

The thiazole ring undergoes electrophilic substitution:

Halogenation

-

Bromination : Reacts with Br in acetic acid to introduce bromine at the 4-position of the thiazole ring .

Conditions : 0–5°C, 2 hours.

Yield : 75–80% .

Suzuki-Miyaura Coupling

-

Palladium-Catalyzed Arylation : Reacts with arylboronic acids to form biaryl-thiazole derivatives .

Catalyst : Pd(PPh), KCO, DMF, 80°C.

Yield : 60–75% .

Table 1: Yields of Selected Reactions

Table 2: Spectral Data for Key Derivatives

| Compound | (δ, ppm) | IR (cm) | Source |

|---|---|---|---|

| N-Acetyl Derivative | 2.58 (s, NH), 3.01 (t, CH) | 3450 (N–H), 1650 (C=O) | |

| 4-Bromo-thiazole Derivative | 7.97 (d, Ar–H), 7.14 (t, Ar–H) | 740 (C–Br) |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Research indicates that 2-(2-Phenyl-thiazol-5-YL)-ethylamine exhibits significant anticancer effects. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms.

Neuroprotective Effects

Emerging studies suggest that 2-(2-Phenyl-thiazol-5-YL)-ethylamine may possess neuroprotective qualities. It has been evaluated for its potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells, indicating its relevance in neuropharmacology.

Interaction Studies

Research has focused on the binding affinity of 2-(2-Phenyl-thiazol-5-YL)-ethylamine with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Case Studies

Several case studies have documented the efficacy of 2-(2-Phenyl-thiazol-5-YL)-ethylamine in various experimental settings:

-

Case Study 1: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The study also explored the compound's effect on apoptosis markers, revealing upregulation of pro-apoptotic proteins. -

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that 2-(2-Phenyl-thiazol-5-YL)-ethylamine inhibited bacterial growth at low concentrations, suggesting it could serve as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-(2-Phenyl-thiazol-5-YL)-ethylamine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The ethylamine group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparative Properties

Discussion of Research Findings

- The ethylamine group contributes to PSA (~60 Ų), favoring solubility and target interactions.

- Biological Potential: While nitroimidazole derivatives () show antiparasitic activity, the absence of a nitro group in the target compound suggests different mechanisms. The ethylamine moiety may facilitate interactions with amine receptors or enzymes.

Biologische Aktivität

2-(2-Phenyl-thiazol-5-YL)-ethylamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The synthesis of 2-(2-Phenyl-thiazol-5-YL)-ethylamine can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of thiazole derivatives with ethylamine.

- Substitution Reactions : Modifying existing thiazole structures to introduce the ethylamine side chain.

Anticancer Properties

Research indicates that 2-(2-Phenyl-thiazol-5-YL)-ethylamine exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent activity .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Additionally, it has shown antifungal activity against strains such as Candida albicans, with MIC values around 16.69 µM .

The biological activity of 2-(2-Phenyl-thiazol-5-YL)-ethylamine is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : The compound can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Case Studies

- Anticancer Study : A recent study evaluated the effects of 2-(2-Phenyl-thiazol-5-YL)-ethylamine on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound at concentrations ranging from 10 to 50 µM over 48 hours .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a clear zone of inhibition greater than 20 mm at a concentration of 50 µg/mL, suggesting strong antibacterial properties .

Applications in Medicine

Given its diverse biological activities, 2-(2-Phenyl-thiazol-5-YL)-ethylamine has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Antimicrobial Agents : In treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-(2-phenyl-thiazol-5-YL)-ethylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between thiazole precursors and ethylamine derivatives. Optimization includes adjusting the reaction medium (e.g., aqueous vs. organic solvents), temperature, and catalyst selection. For example, water has been used as a reaction medium to improve yield and reduce side products in analogous thiazole-ethylamine syntheses . Chromatographic techniques (HPLC, TLC) and spectral analysis (NMR, IR) are critical for monitoring reaction progress and purity verification.

Q. How can the structural integrity of 2-(2-phenyl-thiazol-5-YL)-ethylamine be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic methods for robust validation:

- 1H/13C NMR : Confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S content.

- Chromatography (HPLC) : Assess purity (>95% is typical for research-grade compounds).

These steps align with protocols for structurally similar triazole-thiazole hybrids .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize receptor-binding assays (e.g., 5-HT2A/2C receptors due to structural similarity to known agonists) and cytotoxicity screens (MTT assay). Molecular docking can predict binding affinities to target proteins, as demonstrated in studies of thiazole-triazole derivatives . For antimicrobial potential, use gram-positive/negative bacterial models with zone-of-inhibition or MIC assays .

Advanced Research Questions

Q. How can contradictory data in solubility or bioactivity profiles be resolved for this compound?

- Methodological Answer :

- Solubility : Test in multiple solvents (DMSO, PBS, ethanol) and use co-solvents or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility.

- Bioactivity : Validate inconsistencies via orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays). Replicate experiments under standardized conditions (pH, temperature) .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variation.

Q. What computational strategies are effective for predicting the pharmacological potential of 2-(2-phenyl-thiazol-5-YL)-ethylamine?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin receptors). Validate docking poses with MD simulations (GROMACS, AMBER) .

- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) on bioactivity using datasets from structural analogs .

- ADMET Prediction : Tools like SwissADME or pkCSM can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability).

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the thiazole ring with triazole or pyridine moieties to modulate electronic properties.

- Side-Chain Functionalization : Introduce halogen (F, Cl) or methyl groups to the phenyl ring to alter steric/electronic profiles, as seen in 5-HT receptor agonist studies .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the thiazole ring) using software like PharmaGist .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Parallel Synthesis : Generate a library of analogs with systematic substitutions (e.g., varying aryl groups at the thiazole 2-position).

- High-Throughput Screening (HTS) : Test analogs against a panel of targets (enzymes, receptors) to identify hit candidates.

- Crystallography : Resolve co-crystal structures with target proteins (e.g., serotonin receptors) to guide rational design .

Methodological Notes

- Spectral Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to avoid misassignment .

- Docking Validation : Use negative controls (e.g., inactive analogs) to confirm specificity in silico predictions .

- Synthesis Scalability : Transition from batch to flow chemistry for reproducible gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.